molecular formula C10H6ClN3O3 B068659 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine CAS No. 175135-51-0

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine

Cat. No. B068659
CAS RN: 175135-51-0
M. Wt: 251.62 g/mol
InChI Key: LXOSOXNFZKOICS-UHFFFAOYSA-N
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Description

“2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine” is a chemical compound . It is also known by other names such as “BUTTPARK 97\12-44”, “3-CHLORO-5-(3-NITROPYRIDIN-2-YLOXY)PYRIDINE”, and "Pyridine, 2-[(5-chloro-3-pyridinyl)oxy]-3-nitro-" .


Synthesis Analysis

The synthesis of pyridine derivatives, including “2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine”, often involves the use of Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reaction conditions are exceptionally mild and functional group tolerant .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine” include a molecular weight of 251.62600, a density of 1.477g/cm3, and a boiling point of 374.2ºC at 760mmHg . Its melting point is 104ºC .

Scientific Research Applications

Construction of Imidazo[4,5-b]pyridine Skeleton

This compound is used in the synthesis of an imidazo[4,5-b]pyridine skeleton via a tandem reaction in H2O-IPA medium . This method is efficient, clean, and simple, and it expands the structural diversity of the resulting compounds .

Synthesis of Functionalized Imidazo[4,5-b]pyridines

The compound is used in a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes to obtain functionalized imidazo[4,5-b]pyridines .

Development of Novel Biologically Active Molecules

Imidazo[4,5-b]pyridines, which can be synthesized using this compound, play a crucial role in medicinal chemistry. They modulate the functions of receptors or enzymes in living systems, which is very important for studying biology and their treatment of disease .

Synthesis of 3-Substituted Bis-Isoxazole Ether

An efficient strategy for synthesizing 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl under microwave radiation has been reported . The reactive regioselectivity was improved by changing mainly the solvent and acid-binding agent .

Development of Antifungal Agents

Bis-isoxazoles ethers bearing pyridyl and chlorine in benzene ring, which can be synthesized using this compound, exhibited significant antifungal activities .

Development of Pesticides and Insecticides

Isoxazole derivatives, which can be synthesized using this compound, might efficiently inhibit the growth of the weeds and soil bacteria. They have been extensively applied in the field of pesticide and insecticide .

properties

IUPAC Name

2-(5-chloropyridin-3-yl)oxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-7-4-8(6-12-5-7)17-10-9(14(15)16)2-1-3-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOSOXNFZKOICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=CN=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379183
Record name 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine

CAS RN

175135-51-0
Record name 2-[(5-Chloro-3-pyridinyl)oxy]-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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